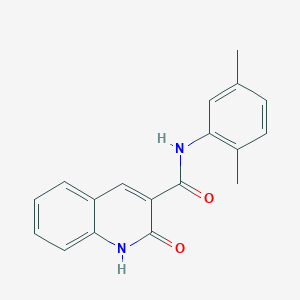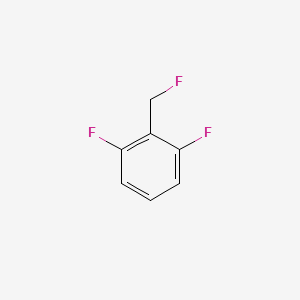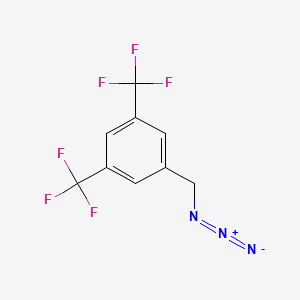
1,3-Dibromo-2-tert-butylsulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2-tert-butylsulfanylbenzene is an organosulfur compound featuring a benzene ring substituted with two bromine atoms and a tert-butylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-tert-butylsulfanylbenzene typically involves the bromination of 2-(tert-butylthio)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1,3-Dibromo-2-tert-butylsulfanylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tert-butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the tert-butylthio group to a thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium methoxide, ammonia) in polar solvents like ethanol or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
科学的研究の応用
1,3-Dibromo-2-tert-butylsulfanylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in drug discovery and development.
作用機序
The mechanism of action of 1,3-Dibromo-2-tert-butylsulfanylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the tert-butylthio group is converted to sulfoxides or sulfones, altering the compound’s electronic properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
2-(Tert-butylthio)benzene: Lacks the bromine substituents, making it less reactive in substitution reactions.
1,3-Dibromobenzene: Lacks the tert-butylthio group, resulting in different chemical properties and reactivity.
2-(Tert-butylthio)-1,4-dibromobenzene: Similar structure but with bromine atoms in different positions, leading to different reactivity and applications.
Uniqueness
1,3-Dibromo-2-tert-butylsulfanylbenzene is unique due to the presence of both bromine atoms and the tert-butylthio group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties.
特性
CAS番号 |
62261-15-8 |
|---|---|
分子式 |
C10H12Br2S |
分子量 |
324.08 g/mol |
IUPAC名 |
1,3-dibromo-2-tert-butylsulfanylbenzene |
InChI |
InChI=1S/C10H12Br2S/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
InChIキー |
OEAWXVSJOXPPEI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=C(C=CC=C1Br)Br |
正規SMILES |
CC(C)(C)SC1=C(C=CC=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-(6-chloro-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate](/img/structure/B1658738.png)

![(5E)-3-benzyl-5-[(2-chloro-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658740.png)




![Ethyl 2-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1658751.png)
![2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1658752.png)


![1-[2-Methyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B1658756.png)

